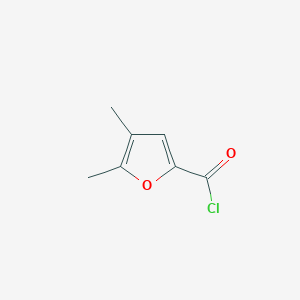![molecular formula C16H24N4O B13879843 N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide is a complex organic compound that features both an aminophenyl group and a cyclopropylmethyl-substituted piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-aminophenylacetic acid, which is then coupled with 4-(cyclopropylmethyl)piperazine under specific reaction conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process might involve techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the piperazine ring can enhance binding affinity and specificity. The cyclopropylmethyl group can provide additional steric hindrance, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: This compound shares a similar piperazine ring structure but has different functional groups attached.
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: These compounds also feature a piperazine ring but are substituted with different groups, leading to varied biological activities.
Uniqueness
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminophenyl group, cyclopropylmethyl-substituted piperazine ring, and acetamide linkage makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H24N4O |
|---|---|
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C16H24N4O/c17-14-2-1-3-15(10-14)18-16(21)12-20-8-6-19(7-9-20)11-13-4-5-13/h1-3,10,13H,4-9,11-12,17H2,(H,18,21) |
Clé InChI |
MJHUDVLAIBMLOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2CCN(CC2)CC(=O)NC3=CC=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



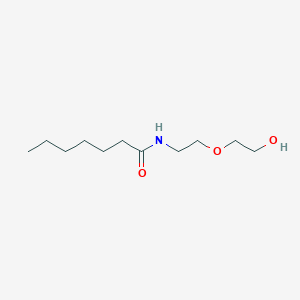

![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)
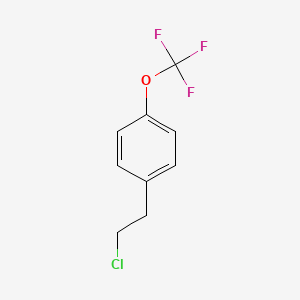
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)
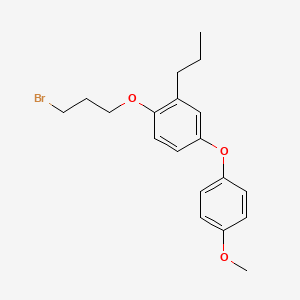
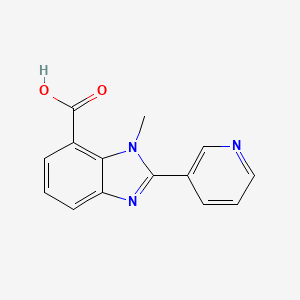
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
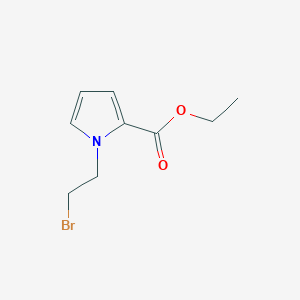
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
